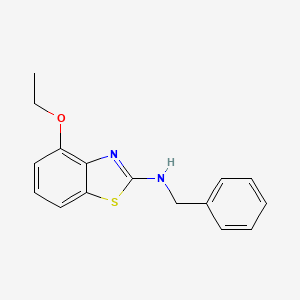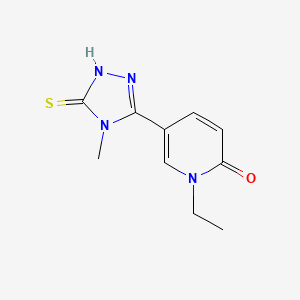
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one
描述
1-Ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one is a chemical compound that has been the subject of scientific research for its potential applications in various fields. The compound is also known as EMPT, and it is a derivative of the pyridinone family of compounds. The synthesis of EMPT has been studied extensively, and there have been several scientific studies that have investigated its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of EMPT is not fully understood, but several studies have suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. EMPT has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. EMPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
EMPT has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, EMPT has been shown to have antioxidant and anti-inflammatory properties. EMPT has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and xenobiotics, making it a potential candidate for drug development.
实验室实验的优点和局限性
One of the main advantages of EMPT is its potent anticancer activity, which makes it a valuable tool for cancer research. EMPT is also relatively easy to synthesize, and it has been shown to be stable under a variety of conditions. However, EMPT has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. EMPT is also relatively expensive, which can limit its availability for some researchers.
未来方向
There are several potential future directions for research on EMPT. One area of interest is the development of EMPT-based drugs for cancer therapy. Several studies have shown that EMPT has potent anticancer activity, and further research is needed to optimize its efficacy and safety for use in humans. Another area of interest is the development of EMPT-based drugs for other diseases, such as inflammatory and autoimmune disorders. EMPT has been shown to have anti-inflammatory properties, and it may have potential as a treatment for these conditions. Finally, further research is needed to fully understand the mechanism of action of EMPT and its biochemical and physiological effects. This knowledge could help to optimize the use of EMPT in various fields of scientific research.
科学研究应用
EMPT has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of EMPT is in the field of cancer research. Several studies have shown that EMPT has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. EMPT has also been shown to inhibit the growth of tumor cells in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
1-ethyl-5-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-3-14-6-7(4-5-8(14)15)9-11-12-10(16)13(9)2/h4-6H,3H2,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCLYPKVFREGFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=CC1=O)C2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)pyridin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



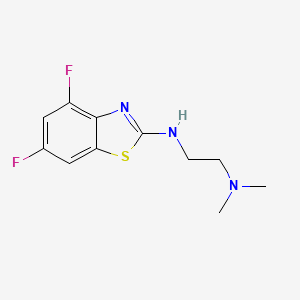
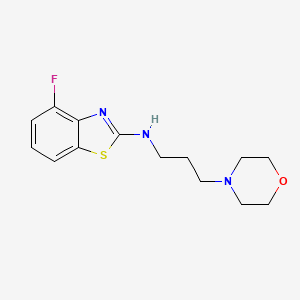
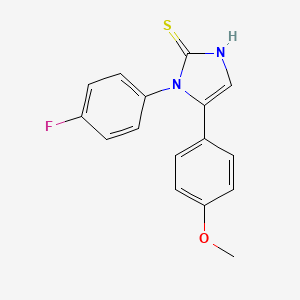
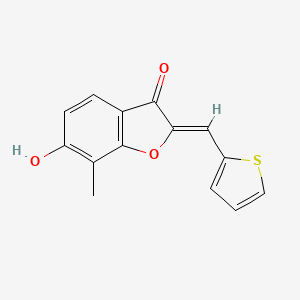
![[2-(4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1387468.png)
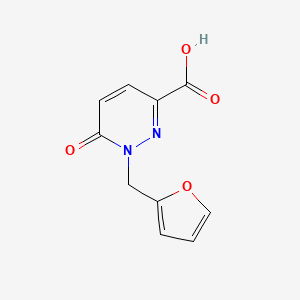
![3-(1-tert-butyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)propanoic acid](/img/structure/B1387470.png)
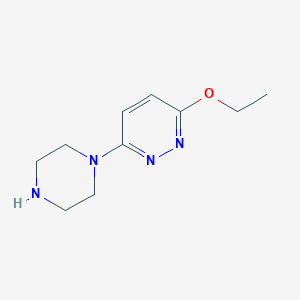
![7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1387472.png)
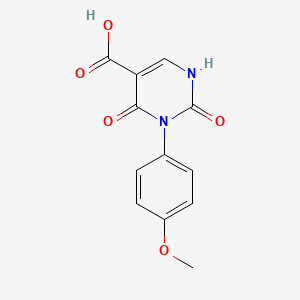
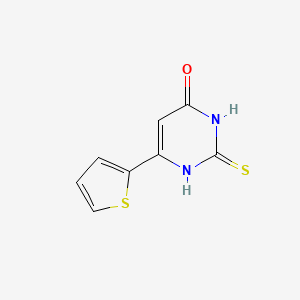
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B1387477.png)
![5-[(Phenylthio)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1387478.png)
